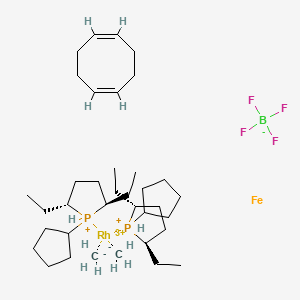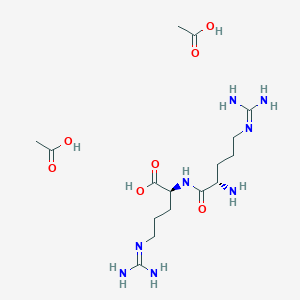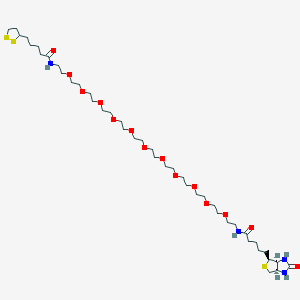
1,1'-Bis((2S,5S)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1'-Bis((2S,5S)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is a useful research compound. Its molecular formula is C36H70BF4FeP2Rh+2 and its molecular weight is 810.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 810.33862 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterobimetallic Complexes
The compound exhibits potential in forming heterobimetallic complexes with flexible ligands. Studies have demonstrated its reaction with various metals, including platinum, gold, and rhodium, to form chelate complexes. These complexes have been thoroughly characterized using techniques like NMR, IR spectroscopy, and mass spectrometry, revealing insights into their structural and chemical properties (Schmied et al., 2015).
Catalysis and Deuterium Exchange
This compound has been utilized in catalytic processes, particularly in deuterium exchange reactions. It has shown efficiency in the exchange of deuterium into various aromatic substrates, comparable to processes using pre-catalysts (Ellames et al., 2001).
Rhodium and Iridium Complexes
The compound forms complexes with rhodium and iridium, which have been synthesized and characterized. These complexes react smoothly with carbon monoxide, displacing the chelating cyclooctadiene ligand to form dicarbonyl derivatives (Panov et al., 2012).
Ferrocene and Rhodium Complexes
It contributes to the synthesis of ferrocenes and rhodium complexes, with research focusing on fluorophilicities, regioisomer composition, and structural determination through NMR spectroscopy (Kvíčala et al., 2002).
Hydroformylation Studies
The compound is involved in hydroformylation studies, particularly in the catalysis of 1-hexene. Research in this area includes high-pressure NMR and IR studies, revealing insights into catalyst behavior and reaction dynamics (Bianchini et al., 2005).
Asymmetric Hydrogenation
The compound's application in asymmetric hydrogenation of prochiral olefins has been studied. It involves understanding the transformation of precatalysts into active species and their subsequent reaction rates and induction periods (Preetz et al., 2008).
Ferrocenyl Diphosphines
This compound has also been explored in the context of synthesizing and applying ferrocenyl diphosphines in rhodium-catalyzed asymmetric hydrogenation. Studies include the synthesis of enantiomerically pure phosphinites and their transformation into diphosphines (Maienza et al., 1999).
Transition Metal Complexes
The compound is instrumental in the preparation of transition metal complexes, particularly involving rhodium and silver. These complexes are characterized by their unique structural and chemical properties (Tani et al., 1991).
Catalytic Activity in Hydroformylation
Its use in catalytic asymmetric hydroformylation has been explored, focusing on solvents' impact on the reaction mechanisms and the stability of resulting products (Brown et al., 1981).
Polymerization Applications
Finally, the compound has shown efficacy in catalyzing the ring-opening polymerization of various compounds, contributing significantly to the field of polymer chemistry (Temple et al., 2002).
properties
IUPAC Name |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-cyclopentyl-2,5-diethylphospholan-1-ium;iron;rhodium(3+);tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H25P.C8H12.2CH3.BF4.Fe.Rh/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;1-2-4-6-8-7-5-3-1;;;2-1(3,4)5;;/h2*11-13H,3-10H2,1-2H3;1-2,7-8H,3-6H2;2*1H3;;;/q;;;3*-1;;+3/p+2/b;;2-1-,8-7-;;;;;/t2*11-,12-;;;;;;/m11....../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRQRLUJPVPGAO-LYUBLRROSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[CH3-].[CH3-].CCC1CCC([PH+]1C2CCCC2)CC.CCC1CCC([PH+]1C2CCCC2)CC.C1CC=CCCC=C1.[Fe].[Rh+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.[CH3-].[CH3-].CC[C@H]1[PH+]([C@@H](CC1)CC)C2CCCC2.CC[C@H]1[PH+]([C@@H](CC1)CC)C2CCCC2.C1/C=C\CC/C=C\C1.[Fe].[Rh+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70BF4FeP2Rh+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)



![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)